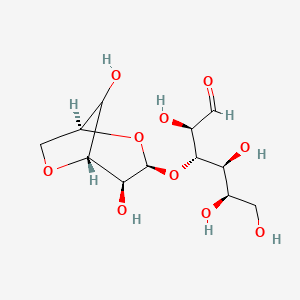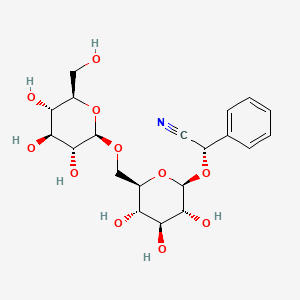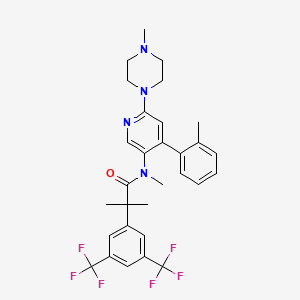
奈妥匹坦
概述
描述
奈妥匹坦是一种抗呕吐药物,主要用于预防化疗引起的恶心和呕吐。 它是一种选择性神经激肽 1 受体拮抗剂,通过阻断 P 物质的作用起作用,P 物质是一种与呕吐相关的肽类神经递质 . 奈妥匹坦通常与帕洛诺司琼联合使用,帕洛诺司琼是一种 5-羟色胺 3 受体拮抗剂,可以增强其抗呕吐作用 .
科学研究应用
奈妥匹坦在化学、生物学、医学和工业等领域有多种科学研究应用:
化学: 用作研究神经激肽 1 受体拮抗剂的模型化合物。
生物学: 有助于了解 P 物质在呕吐和其他生理过程中的作用。
医学: 主要用于预防化疗引起的恶心和呕吐。它还在研究中用于治疗其他涉及 P 物质的疾病。
工业: 用于开发新的抗呕吐药物和制剂 .
作用机制
奈妥匹坦通过选择性结合并阻断中枢神经系统中人 P 物质/神经激肽 1 受体的活性来发挥其作用。这种抑制阻止了 P 物质(一种触发呕吐的肽类神经递质)与神经激肽 1 受体的结合。 因此,奈妥匹坦有效地预防了化疗引起的恶心和呕吐 .
生化分析
Biochemical Properties
Netupitant interacts with the NK1 receptors in the central nervous system (CNS), where it competitively binds to and blocks the activity of these receptors . This inhibits the binding of the endogenous tachykinin neuropeptide substance P (SP), which plays a crucial role in inducing vomiting .
Cellular Effects
Netupitant exerts its effects on various types of cells, primarily neurons in the CNS. By blocking the NK1 receptors, it disrupts the signaling pathways that lead to nausea and vomiting . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
Netupitant’s mechanism of action involves its selective antagonism of the NK1 receptors. It competes with substance P for binding sites on these receptors in the CNS, thereby inhibiting the action of substance P . This can lead to changes in gene expression and enzyme activity related to the induction of vomiting .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Netupitant have been observed to be stable over time . It has been found to maintain its efficacy over multiple cycles of chemotherapy . Information on its degradation and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of Netupitant have been observed to vary with dosage . At doses of 0.1-3 mg/kg, it has been found to reduce bladder contraction frequency in a dose-dependent manner . It did not change bladder contraction amplitude .
Metabolic Pathways
Netupitant undergoes extensive metabolism, primarily mediated by CYP3A4, with smaller contributions from CYP2C9 and CYP2D6 . It forms three major metabolites: a desmethyl derivative, an N-oxide derivative, and a hydroxymethyl derivative .
Transport and Distribution
Netupitant has a large volume of distribution, indicating wide distribution throughout the body . Specific details about how Netupitant is transported and distributed within cells and tissues are currently limited.
准备方法
合成路线和反应条件
奈妥匹坦的合成涉及多个步骤,从廉价的起始原料开始。 其中一个关键中间体是 2-氯-4-甲氧基-5-硝基吡啶,它在四氢呋喃、甲苯或二氯甲烷等溶剂存在下与 N-甲基哌嗪反应 . 中间体的制备工艺简单,可重复性高,使得整个合成过程成本效益高,环境友好 .
工业生产方法
奈妥匹坦的工业生产遵循类似的合成路线,但规模更大。所采用的方法易于复制,环境友好。 生产工艺经过优化,确保最终产品的高产率和纯度 .
化学反应分析
反应类型
奈妥匹坦经历各种化学反应,包括:
氧化: 奈妥匹坦在特定条件下可以被氧化,形成各种氧化产物。
还原: 还原反应可用于修饰中间体化合物中的硝基。
取代: 取代反应是奈妥匹坦合成的关键,特别是在形成关键中间体方面。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 四氢呋喃、甲苯和二氯甲烷等溶剂通常用于取代反应。
主要形成的产物
从这些反应中形成的主要产物包括各种中间体,这些中间体被进一步加工以生成奈妥匹坦。 最终产品是适合药用高度纯化的奈妥匹坦 .
相似化合物的比较
奈妥匹坦与其他神经激肽 1 受体拮抗剂(如阿普立培坦和福沙普立培坦)相比:
阿普立培坦: 功能类似,但半衰期比奈妥匹坦短。
福沙普立培坦: 阿普立培坦的前体药,静脉注射,而奈妥匹坦以口服剂型提供。
类似化合物
- 阿普立培坦
- 福沙普立培坦
- 罗拉匹坦
属性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQNWCZJDTGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183271 | |
| Record name | Netupitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Delayed emesis (vomiting) has been largely associated with the activation of tachykinin family neurokinin 1 (NK1) receptors (broadly distributed in the central and peripheral nervous systems) by substance P. As shown in in vitro and in vivo studies, netupitant inhibits substance P mediated responses. | |
| Record name | Netupitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
290297-26-6 | |
| Record name | Netupitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290297-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Netupitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netupitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Netupitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NETUPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732P08TIR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1678138.png)
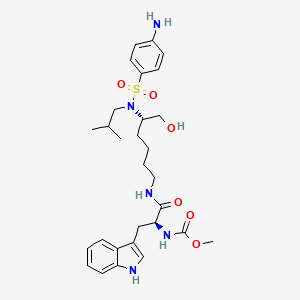
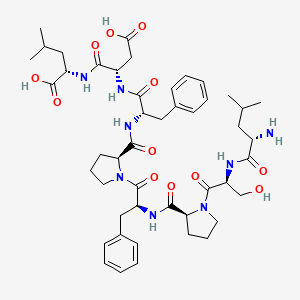



![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)
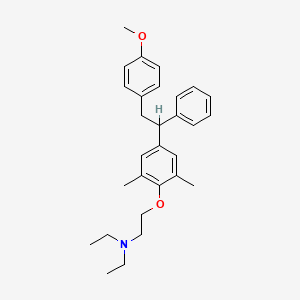
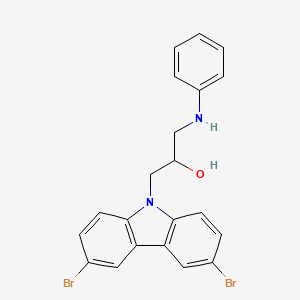
![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)

